2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-oxaspiro(45)decane-4-carboxamide is a chemical compound with the molecular formula C10H15NO3 It is known for its unique spirocyclic structure, which consists of a lactone ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction produces diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which undergoes partial de-ethoxycarbonylation upon distillation to yield ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate . Further reactions and modifications can lead to the formation of the desired carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide undergoes various chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation, a reaction where a carboxyl group is removed, releasing carbon dioxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Decarboxylation: This reaction typically requires heating the compound at elevated temperatures (between 455.6 and 498.9 K) to facilitate the removal of the carboxyl group.
Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines or alcohols, which react under mild to moderate conditions.
Major Products Formed
Decarboxylation: The major product formed is a spirocyclic compound with the carboxyl group removed.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted spirocyclic derivatives.
Scientific Research Applications
2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity or altering their function. The spirocyclic structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-oxaspiro(4.5)decane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Ethyl 2-oxo-4-cyano-1-oxaspiro(4.5)decane-3-carboxylate: Contains a cyano group and an ester functional group.
Uniqueness
2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide is unique due to its carboxamide functional group, which imparts different reactivity and potential biological activity compared to its carboxylic acid and ester analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
136547-37-0 |
---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C10H15NO3/c11-9(13)7-6-8(12)14-10(7)4-2-1-3-5-10/h7H,1-6H2,(H2,11,13) |
InChI Key |
UEDBNGWFGWOXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.